Dimethyl propargylmalonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

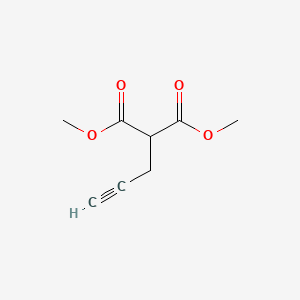

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-prop-2-ynylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-4-5-6(7(9)11-2)8(10)12-3/h1,6H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQAXFWWMXTVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC#C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404971 | |

| Record name | Dimethyl propargylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95124-07-5 | |

| Record name | Dimethyl propargylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl propargylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Dimethyl Propargylmalonate: Synthesis, Properties, and Applications in Modern Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of organic synthesis and medicinal chemistry, the efficiency with which complex molecular architectures can be assembled is paramount. Dimethyl propargylmalonate (DMPM), identified by its CAS Number 95124-07-5 , has emerged as a highly valuable and versatile C3 synthon.[1][2][3] Its structure, which uniquely combines the nucleophilic potential of a malonic ester with the reactive functionality of a terminal alkyne, positions it as a powerful tool for constructing intricate carbocyclic and heterocyclic systems. This guide provides an in-depth examination of DMPM, from its fundamental properties and synthesis to its strategic applications in cutting-edge chemical transformations relevant to drug discovery and materials science.

Core Physicochemical and Spectroscopic Profile

Understanding the intrinsic properties of a reagent is the foundation of its effective application. This compound is a colorless to light yellow liquid under standard conditions.[4] Its key physical and chemical characteristics are summarized below, providing a reliable reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 95124-07-5 | [1][2][3] |

| Molecular Formula | C₈H₁₀O₄ | [1][3] |

| Molecular Weight | 170.16 g/mol | [1][2] |

| IUPAC Name | dimethyl 2-(prop-2-yn-1-yl)malonate | [3] |

| Boiling Point | 93-95 °C at 7 mmHg | [2][4] |

| Density | 1.119 g/mL at 20 °C | [2][4] |

| Refractive Index (n20/D) | 1.444 | [2] |

| Form | Liquid | [2] |

| SMILES String | COC(=O)C(CC#C)C(=O)OC | [2][3] |

| InChI Key | PWQAXFWWMXTVFT-UHFFFAOYSA-N | [2] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for structural verification and reaction monitoring.[5] These analytical tools are crucial for confirming the identity and purity of both the starting material and the resulting products.

Synthesis of this compound: A Validated Protocol

The most common and efficient synthesis of DMPM involves the C-alkylation of dimethyl malonate with propargyl bromide. This reaction is a classic example of malonic ester synthesis, a robust method for forming carbon-carbon bonds.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism. First, a suitable base is used to deprotonate the acidic α-carbon of dimethyl malonate, generating a resonance-stabilized enolate ion. This enolate is a potent nucleophile. The second step is a classic S_N2 reaction where the enolate attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion and forming the desired product. The choice of base and solvent is critical; a non-nucleophilic base is preferred to avoid side reactions with the ester groups, and an anhydrous solvent is necessary to prevent quenching of the enolate.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[4]

Reagents:

-

Dimethyl malonate (CAS 108-59-8)[6]

-

Propargyl bromide (CAS 106-96-7)

-

Sodium metal or Sodium ethoxide

-

Anhydrous Ethanol or other suitable anhydrous solvent (e.g., THF)

-

Diethyl ether (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Base Preparation: A solution of sodium ethoxide is prepared by carefully adding sodium metal (1.0 equivalent) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) at room temperature. The reaction is exothermic and should be performed with caution.

-

Enolate Formation: The reaction vessel is cooled to 0 °C in an ice bath. Dimethyl malonate (1.0 equivalent) is then added dropwise to the stirred sodium ethoxide solution.[4] The mixture is stirred at this temperature for 15-30 minutes to ensure complete formation of the enolate.

-

Alkylation: Propargyl bromide (1.0 equivalent) is added dropwise to the enolate solution at 0 °C. Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize side products.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight to ensure the reaction goes to completion.[4]

-

Workup: The solvent is removed under reduced pressure. The resulting residue is partitioned between distilled water and diethyl ether.

-

Extraction: The aqueous layer is extracted twice more with diethyl ether. The organic layers are combined.[4]

-

Drying and Concentration: The combined organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure.[4]

-

Purification: The crude product is purified by vacuum distillation or silica gel column chromatography to yield pure this compound.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Applications in Synthesis and Drug Discovery

The utility of DMPM stems from the orthogonal reactivity of its two key functional groups. The activated methylene can be further functionalized, while the terminal alkyne is a gateway to a vast array of transformations, including cycloadditions, hydrations, and coupling reactions.

[3+2] Annulation for Cyclopentane Scaffolds

DMPM is a key reactant in [3+2] annulation reactions, a powerful strategy for constructing five-membered rings. For instance, it reacts with various nitroalkenes in the presence of a base catalyst like Triton B to stereoselectively form functionalized nitromethylenecyclopentanes.[4] This transformation is significant as the cyclopentane ring is a common motif in many biologically active natural products and pharmaceuticals.

Precursor for "Click BOX" Ligands

The terminal alkyne of DMPM is perfectly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the flagship reaction of "click chemistry." DMPM can be converted into propargylmalonamide intermediates, which then undergo CuAAC to prepare "click BOX" ligands.[4] These chiral ligands are instrumental in asymmetric catalysis, a field crucial for the enantioselective synthesis of drug candidates.

Cascade Catalysis for Complex Architectures

DMPM is employed in elegant cascade reactions that combine multiple catalytic cycles to rapidly build molecular complexity. For example, it can react with α,β-unsaturated ketones in a one-pot process involving organocatalysis and transition metal catalysis to generate complex cyclopentene derivatives.[4] This approach minimizes waste and purification steps, aligning with the principles of green chemistry.

Versatility in Chemical Synthesis Diagram

Caption: Key synthetic routes starting from this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place. For long-term stability, it is recommended to store at 0-8 °C, sealed tightly to prevent moisture contamination.[3]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases (unless intended for reaction).

Conclusion

This compound (CAS 95124-07-5) is more than just a simple chemical; it is a strategic enabler for chemical innovation. Its dual functionality allows for a diverse range of synthetic transformations, making it an indispensable tool for accessing complex molecular scaffolds found in pharmaceuticals, agrochemicals, and advanced materials. From the construction of fundamental carbocyclic rings to its role in sophisticated cascade reactions and the synthesis of chiral ligands, DMPM provides researchers with a reliable and versatile platform to advance the frontiers of chemical synthesis. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the laboratory.

References

-

PubChem. Dimethyl Dipropargylmalonate. [Link]

-

PrepChem.com. Synthesis of (a) Diethyl 2-methyl-2-propargyl-malonate. [Link]

-

Organic Syntheses. Procedure for Synthesis of Cyclopropane Diesters. [Link]

-

NIST WebBook. Diethyl malonate. [Link]

-

Wikipedia. Dimethyl malonate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound = 95.0 GC 95124-07-5 [sigmaaldrich.com]

- 3. This compound 95% | CAS: 95124-07-5 | AChemBlock [achemblock.com]

- 4. This compound CAS#: 95124-07-5 [m.chemicalbook.com]

- 5. This compound(95124-07-5) 1H NMR [m.chemicalbook.com]

- 6. Dimethyl malonate - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to Dimethyl Propargylmalonate: Properties, Synthesis, and Applications in Modern Chemistry

Abstract: Dimethyl propargylmalonate is a versatile trifunctional reagent that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, incorporating a terminal alkyne, a reactive methylene group, and dual ester functionalities, makes it an exceptionally valuable building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its fundamental properties, a detailed protocol for its synthesis with mechanistic insights, a survey of its key applications, and essential safety information. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's synthetic potential.

Core Physicochemical & Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound, with a molecular weight of 170.16 g/mol , is a colorless to light yellow liquid under standard conditions.[1] Its key physical and chemical identifiers are summarized below, providing a foundational dataset for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Weight | 170.16 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₀O₄ | [1][2][4] |

| CAS Number | 95124-07-5 | [1][2][3] |

| IUPAC Name | dimethyl 2-(prop-2-yn-1-yl)malonate | [4] |

| Density | 1.119 g/mL at 20 °C | [1][3] |

| Boiling Point | 93-95 °C at 7 mmHg | [1][3] |

| Refractive Index (n20/D) | 1.444 | [1][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |

| Form | Liquid | [1] |

Synthesis: The Malonic Ester Alkylation Route

The most common and reliable synthesis of this compound is a classic example of malonic ester synthesis, specifically, the alkylation of dimethyl malonate with propargyl bromide.[1][7] This method is favored for its high efficiency and the relative accessibility of its starting materials.

Mechanistic Causality: The reaction hinges on the pronounced acidity of the α-protons on the central carbon of dimethyl malonate (pKa ≈ 13). A strong base, such as sodium ethoxide, is required to quantitatively deprotonate this carbon, generating a resonance-stabilized enolate ion. This enolate is a potent nucleophile that readily attacks the electrophilic carbon of propargyl bromide in an Sₙ2 reaction, forming the new carbon-carbon bond and yielding the desired product. The use of anhydrous conditions is critical; any water present would protonate the enolate or react with the sodium ethoxide, quenching the reaction.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesis of established laboratory methods.[1][7]

-

Base Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, prepare a solution of sodium ethoxide by slowly adding sodium metal (1.0 eq) to anhydrous ethanol (approx. 4.3 mL per mmol of Na) at room temperature. Allow all the sodium to react completely.

-

Enolate Formation: Cool the sodium ethoxide solution to 0 °C using an ice bath. Add dimethyl malonate (1.0 eq) dropwise via the dropping funnel over 15 minutes, ensuring the temperature remains low.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for an additional 15-30 minutes. Subsequently, remove the ice bath and allow the reaction to warm to room temperature, stirring for approximately 1 hour to ensure complete enolate formation.

-

Alkylation: Cool the resulting enolate solution back to 0 °C. Add propargyl bromide (1.0 eq) dropwise over 20-30 minutes. A precipitate of sodium bromide may form.

-

Reaction Completion: After the addition, allow the mixture to stir at 0 °C for 30 minutes before warming to room temperature and stirring overnight.

-

Workup:

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by vacuum distillation (93-95 °C/7 mmHg) or silica gel column chromatography to yield pure this compound.[1]

Spectroscopic Characterization: A Self-Validating System

Post-synthesis, it is imperative to validate the structure and purity of the product. Spectroscopic methods provide a definitive fingerprint of the molecule. While raw spectra require access to instrumentation, the expected data points serve as a reliable reference for validation.[8][9]

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Terminal Alkyne (HC≡) | ~2.0-3.0 ppm (triplet) | The proton on the sp-hybridized carbon is weakly deshielded. It exhibits coupling to the adjacent methylene protons. |

| Methylene (-CH₂-) | ~2.7 ppm (doublet of triplets) | Positioned between the alkyne and the methine carbon, showing coupling to both the alkyne proton and the methine proton. | |

| Methine (-CH-) | ~3.5 ppm (triplet) | The proton on the α-carbon is deshielded by the two adjacent carbonyl groups and couples to the methylene protons. | |

| Methyl Esters (-OCH₃) | ~3.7 ppm (singlet, 6H) | The six protons of the two equivalent methyl ester groups are chemically identical and do not couple with other protons. | |

| ¹³C NMR | Alkyne Carbons (C≡C) | ~70 ppm and ~80 ppm | Characteristic shifts for sp-hybridized carbons. |

| Methylene Carbon (-CH₂-) | ~20-25 ppm | Standard range for an sp³-hybridized carbon adjacent to an alkyne. | |

| Methine Carbon (-CH-) | ~50 ppm | The α-carbon is deshielded by the ester groups. | |

| Methyl Carbons (-OCH₃) | ~53 ppm | Typical chemical shift for ester methyl carbons. | |

| Carbonyl Carbons (C=O) | ~168-170 ppm | Characteristic region for ester carbonyl carbons. | |

| IR Spectroscopy | Terminal Alkyne C-H Stretch | ~3300 cm⁻¹ (sharp, strong) | A highly characteristic and diagnostic peak for terminal alkynes.[8] |

| Alkyne C≡C Stretch | ~2120 cm⁻¹ (weak to medium) | The C≡C bond stretch is often weak but provides confirmatory evidence.[8] | |

| Ester C=O Stretch | ~1730-1760 cm⁻¹ (strong) | The strong carbonyl absorption is a dominant feature of the spectrum.[8] |

Core Applications in Synthetic Chemistry

This compound is not an end-product but a strategic intermediate. Its value lies in its ability to participate in a diverse range of transformations, serving as a linchpin in the synthesis of more complex molecules, particularly heterocycles and carbocycles which are prevalent in pharmaceuticals.[10][11]

Caption: Key synthetic pathways utilizing this compound.

Key Applications:

-

[3+2] Annulation Reactions: It reacts with nitroalkenes in the presence of a base like Triton B to stereoselectively form nitro methylenecyclopentanes. This one-pot Michael addition followed by intramolecular cyclization is a powerful tool for five-membered ring synthesis.[3][6]

-

Cascade Catalysis: In combination with organocatalysts and transition metal catalysts, it reacts with α,β-unsaturated ketones to generate complex cyclopentene derivatives.[3][6]

-

"Click Chemistry" Precursors: The propargyl group is the key functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." this compound can be converted to propargylmalonamide intermediates, which are then used to synthesize "click BOX" ligands for asymmetric catalysis.[3][6]

Relevance in Drug Discovery

The propargylamine moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates, valued for its ability to act as a covalent inhibitor or to modulate binding affinity.[12] this compound serves as a strategic precursor to molecules incorporating this critical functional group. Its malonate component provides a straightforward handle for further chemical elaboration, allowing for the rapid generation of diverse compound libraries. Researchers in drug discovery can utilize this reagent to:

-

Synthesize novel heterocyclic scaffolds.

-

Introduce the propargyl group for subsequent modification via click chemistry to link molecules or attach probes.

-

Build substituted carbocyclic systems as core structures for new therapeutic agents.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. This compound is a combustible liquid and a known eye irritant.[13][14]

| Safety Parameter | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. | [15][16][17] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. | [14][16][17] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [14][16] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [14][15][16] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. | [14][15][16] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. | [14] |

Conclusion

This compound is a potent and versatile building block in modern organic synthesis. With a well-defined molecular weight of 170.16 g/mol , its straightforward synthesis and predictable reactivity make it an indispensable tool for chemists. Its trifunctional nature allows for the construction of valuable carbocyclic and heterocyclic systems, positioning it as a key intermediate in the synthesis of complex natural products, novel ligands, and potential pharmaceutical agents. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, empowers researchers to fully exploit its synthetic capabilities.

References

-

Dimethyl Dipropargylmalonate | C11H12O4 | CID 1546804. PubChem, National Institutes of Health. [Link]

-

Synthesis of (a) Diethyl 2-methyl-2-propargyl-malonate. PrepChem.com. [Link]

-

Material Safety Data Sheet - Dimethyl Malonate, 99+%. Cole-Parmer. [Link]

-

What pharmaceutical products can be synthesized using Dimethyl malonate?. Shanghai Talent Chemical Co.,Ltd. [Link]

-

dimethyl malonate production. ecoQuery. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. ChemComplete via YouTube. [Link]

-

Propargylamine: an important moiety in drug discovery. PubMed, National Institutes of Health. [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

-

Antimalarial drug discovery: progress and approaches. Nature Reviews Chemistry via PMC, National Institutes of Health. [Link]

-

Problems from Previous Years' Exams. University of California, Irvine. [Link]

-

15.6d Structural Determination From All Spectra Example 4. Chad's Prep via YouTube. [Link]

Sources

- 1. This compound CAS#: 95124-07-5 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 炔丙基丙二酸二甲酯 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 95% | CAS: 95124-07-5 | AChemBlock [achemblock.com]

- 5. 炔丙基丙二酸二甲酯 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. プロパルギルマロン酸ジメチル ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. files.eric.ed.gov [files.eric.ed.gov]

- 10. talentchemicals.com [talentchemicals.com]

- 11. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dimethyl Dipropargylmalonate | C11H12O4 | CID 1546804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to Dimethyl Propargylmalonate: Properties, Synthesis, and Reactivity

Abstract

Dimethyl propargylmalonate (CAS No. 95124-07-5) is a versatile trifunctional reagent increasingly recognized for its utility in complex organic synthesis. Possessing a reactive methylene, two ester functionalities, and a terminal alkyne, it serves as a valuable building block for the construction of diverse molecular architectures, particularly carbocyclic and heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a detailed, field-tested synthesis protocol, and an exploration of its core reactivity. It is intended for researchers and process development scientists in the pharmaceutical and fine chemical industries who require a practical, in-depth understanding of this reagent's capabilities and handling.

Core Chemical and Physical Properties

This compound, systematically named dimethyl 2-(prop-2-yn-1-yl)malonate[1], is a combustible liquid that appears colorless to light yellow.[2] Its core structure integrates the nucleophilic potential of a malonic ester with the versatile reactivity of a terminal alkyne, making it a potent precursor in synthetic chemistry. The key physical and safety properties are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 95124-07-5 | [2][3][4] |

| Molecular Formula | C₈H₁₀O₄ | [2][3] |

| Molecular Weight | 170.16 g/mol | [2][3][4] |

| IUPAC Name | dimethyl 2-(prop-2-yn-1-yl)malonate | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 93-95 °C at 7 mmHg | [2][4] |

| Density | 1.119 g/mL at 20 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.444 | [2][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2][4][5] |

| Storage | Sealed in dry, Room Temperature | [2] |

| SMILES | C#CCC(C(=O)OC)C(=O)OC | [4][5] |

| InChI Key | PWQAXFWWMXTVFT-UHFFFAOYSA-N | [4][5] |

Solubility Profile : While quantitative solubility data is not widely published, based on its structure as a medium-sized ester, this compound is expected to be miscible with a wide range of common organic solvents such as ethers (diethyl ether, THF), halogenated solvents (dichloromethane, chloroform), esters (ethyl acetate), and alcohols (ethanol, methanol). Its solubility in water is anticipated to be low. It is practically insoluble in non-polar hydrocarbon solvents like hexanes, a property leveraged in its purification.

Spectroscopic and Analytical Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) :

-

δ ~ 3.75 ppm (s, 6H) : Assigned to the two equivalent methyl ester (-COOCH₃) protons. This signal is expected to be a sharp singlet.

-

δ ~ 3.60 ppm (t, J ≈ 7.5 Hz, 1H) : Corresponds to the methine proton (-CH(COOR)₂) at the C2 position. It will appear as a triplet due to coupling with the adjacent methylene protons.

-

δ ~ 2.80 ppm (dd, J ≈ 7.5, 2.6 Hz, 2H) : Assigned to the methylene protons (-CH₂-C≡CH) adjacent to the malonate core. This signal is split into a doublet of doublets by the methine proton and the terminal alkyne proton.

-

δ ~ 2.05 ppm (t, J ≈ 2.6 Hz, 1H) : Corresponds to the terminal acetylenic proton (-C≡CH). This proton's signal is a triplet due to long-range coupling with the methylene group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) :

-

δ ~ 168 ppm : Carbonyl carbons of the two ester groups (-C =O).

-

δ ~ 79 ppm : The internal, sp-hybridized carbon of the alkyne (-C ≡CH).

-

δ ~ 72 ppm : The terminal, sp-hybridized carbon of the alkyne (-C≡C H).

-

δ ~ 53 ppm : Methyl carbons of the ester groups (-OC H₃).

-

δ ~ 51 ppm : The methine carbon at the C2 position (-C H(COOR)₂).

-

δ ~ 21 ppm : The methylene carbon adjacent to the alkyne (-C H₂-).

FT-IR (Fourier-Transform Infrared Spectroscopy) :

-

~3290 cm⁻¹ (strong, sharp) : Characteristic C-H stretch of the terminal alkyne (≡C-H). The sharpness of this peak is a key diagnostic feature.

-

~2125 cm⁻¹ (weak to medium, sharp) : C≡C triple bond stretch. This peak is often of weak intensity.

-

~1735-1750 cm⁻¹ (very strong, sharp) : C=O stretch from the two ester groups. This will be the most intense absorption in the spectrum.

-

~1200-1250 cm⁻¹ (strong) : C-O single bond stretch of the ester groups.

Mass Spectrometry (MS) : In an Electron Ionization (EI) experiment, the molecular ion peak [M]⁺ at m/z = 170 would be expected. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a peak at m/z 139, or the loss of a methoxycarbonyl group (-COOCH₃) leading to a peak at m/z 111. Cleavage of the propargyl group could also be observed.

Synthesis and Purification Protocol

The most reliable and scalable synthesis of this compound is the direct alkylation of dimethyl malonate with propargyl bromide. This procedure relies on the deprotonation of the acidic α-carbon of the malonate to form a nucleophilic enolate, which subsequently displaces the bromide.

Causality of Experimental Choices

-

Base Selection : Sodium ethoxide, generated in situ from sodium metal and ethanol, is a strong, non-nucleophilic base sufficient to quantitatively deprotonate dimethyl malonate (pKa ≈ 13). Using a pre-made solution or generating it in situ ensures an anhydrous environment, preventing hydrolysis of the ester.

-

Temperature Control : The initial deprotonation and the subsequent alkylation are performed at 0 °C. This is critical to control the reaction rate, minimize side reactions such as dialkylation or reaction of the base with the propargyl bromide, and ensure selectivity.

-

Work-up : The aqueous work-up serves to quench the reaction and remove inorganic salts (NaBr) and any remaining base. Extraction with a water-immiscible solvent like diethyl ether efficiently recovers the organic product.

-

Purification : A two-stage purification is optimal. Vacuum distillation is effective for removing lower-boiling impurities and unreacted starting materials. Subsequent silica gel column chromatography is used to remove any closely-eluting byproducts, such as the dialkylated malonate, yielding a high-purity product.[2] The choice of a non-polar eluent system (petroleum ether/ethyl acetate) is based on the moderate polarity of the product.[2]

Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.[2]

-

Preparation of Sodium Ethoxide : To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 100 mL of anhydrous ethanol. Carefully add sodium metal flakes (2.30 g, 100 mmol) in small portions to control the exothermic reaction and hydrogen evolution. Allow the mixture to stir at room temperature until all sodium has dissolved completely.

-

Formation of Malonate Enolate : Cool the freshly prepared sodium ethoxide solution to 0 °C using an ice-water bath. Add dimethyl malonate (13.21 g, 100 mmol) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

-

Enolate Maturation : After the addition is complete, stir the reaction mixture at 0 °C for an additional 15 minutes, then allow it to warm to room temperature and stir for 50-60 minutes. The solution should become a thick, white slurry of the sodium enolate.

-

Alkylation : Cool the enolate slurry back to 0 °C. Slowly add propargyl bromide (11.9 g, 100 mmol, typically as an 80% solution in toluene) dropwise over 20-30 minutes. A color change and dissipation of the slurry may be observed.

-

Reaction Completion : Stir the mixture at 0 °C for 30 minutes post-addition, then remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

-

Quench and Extraction : Remove the solvent via rotary evaporation. To the resulting residue, add 100 mL of deionized water to dissolve the inorganic salts. Extract the aqueous layer with diethyl ether (2 x 75 mL).

-

Drying and Concentration : Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purification : Purify the crude oil first by vacuum distillation (boiling point: 93-95 °C at 7 mmHg).[2] For highest purity, further purify the distilled product by flash column chromatography on silica gel using a petroleum ether-ethyl acetate (10:1) eluent system.[2] Combine the pure fractions and remove the solvent in vacuo to afford the final product. A typical yield is around 60%.[2]

Synthesis Workflow Diagram

Caption: Proposed mechanism for [3+2] annulation.

Precursor to "Click BOX" Ligands

This compound serves as a starting material for propargylmalonamide intermediates, which are then used to prepare "click BOX" ligands. [2][5]This involves two key transformations:

-

Amidation : The ester groups are converted to amides by reaction with a suitable chiral amine, forming a propargylmalonamide.

-

"Click" Cycloaddition : The terminal alkyne of the malonamide is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to install a triazole ring, which is part of the final ligand structure.

Handling, Safety, and Storage

This compound is classified as a combustible liquid and is an irritant. [1][5]Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE) : Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [5]If handling large quantities or if there is a risk of aerosolization, use of a respirator may be warranted.

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors. Keep away from heat, sparks, and open flames.

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated area. [2]* Hazards : Causes skin and serious eye irritation. May cause respiratory irritation. [1]In case of contact, flush the affected area with copious amounts of water and seek medical advice.

References

-

PubChem, National Center for Biotechnology Information. Dimethyl malonate. Available at: [Link]

-

RSC Publishing. Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. Available at: [Link]

-

SpectraBase. Dimethyl malonate - Optional[1H NMR] - Spectrum. Available at: [Link]

Sources

- 1. This compound(95124-07-5) 1H NMR [m.chemicalbook.com]

- 2. Diethyl, dipropargyl malonate [webbook.nist.gov]

- 3. Dimethyl Dipropargylmalonate | C11H12O4 | CID 1546804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]

- 5. 炔丙基丙二酸二甲酯 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Strategic Importance of a Versatile Building Block

An In-Depth Technical Guide to the Synthesis of Dimethyl Propargylmalonate

This compound (CAS No. 95124-07-5) is a highly functionalized organic molecule that serves as a cornerstone intermediate in advanced chemical synthesis.[1] Its structure, incorporating both a reactive terminal alkyne and an active methylene group flanked by two ester functionalities, makes it a uniquely versatile precursor for a diverse array of complex molecular architectures. Professionals in drug development and materials science frequently utilize this compound for constructing cyclopentene derivatives, novel heterocyclic systems, and propargylmalonamide intermediates for "click chemistry" applications.[2][3]

This guide provides a comprehensive overview of the principal synthesis pathway for this compound, grounded in the well-established principles of malonic ester synthesis. It is designed for researchers and scientists, offering not just a procedural outline but also a deep dive into the chemical logic, experimental causality, and validation protocols that ensure a successful and reproducible synthesis.

The Core Synthesis Pathway: Alkylation of Dimethyl Malonate

The most direct and widely adopted method for preparing this compound is the C-alkylation of dimethyl malonate with a suitable propargylating agent. This reaction is a classic application of the malonic ester synthesis, a robust carbon-carbon bond-forming strategy.[4][5]

Pillar 1: Mechanistic Underpinnings and Rationale

The success of the synthesis hinges on the precise control of a two-step sequence: enolate formation followed by nucleophilic substitution.

-

Deprotonation and Enolate Formation: The central carbon of dimethyl malonate is positioned between two electron-withdrawing carbonyl groups of the esters. This electronic arrangement significantly increases the acidity of the α-hydrogens (pKa ≈ 13 in DMSO), making them susceptible to removal by a moderately strong base.[6] A base such as sodium methoxide or sodium ethoxide is ideal. The choice of an alkoxide that matches the ester alkyl group (i.e., methoxide for a methyl ester) is a critical experimental choice to prevent transesterification, a side reaction that could lead to a mixture of ester products.[5][7] The resulting species is a resonance-stabilized enolate, a potent carbon nucleophile.

-

Nucleophilic Substitution (SN2 Alkylation): The generated enolate ion readily attacks an electrophilic alkyl halide. For this synthesis, propargyl bromide is the preferred electrophile. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the enolate displaces the bromide leaving group. The use of a primary halide like propargyl bromide is crucial, as secondary or tertiary halides would favor a competing E2 elimination pathway, drastically reducing the yield of the desired product.

Below is a diagram illustrating the core reaction mechanism.

Caption: Reaction mechanism for this compound synthesis.

Pillar 2: A Self-Validating Experimental Protocol

This protocol provides a detailed, step-by-step methodology derived from established procedures.[2] Adherence to these steps, particularly regarding temperature control and anhydrous conditions, is paramount for achieving high purity and yield.

Quantitative Data: Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| Sodium Metal | Na | 22.99 | 100 | 2.30 g | 1.0 |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | - | 100 mL | Solvent |

| Dimethyl Malonate | C₅H₈O₄ | 132.12 | 100 | 13.21 g (11.8 mL) | 1.0 |

| Propargyl Bromide | C₃H₃Br | 118.96 | 100 | 11.90 g (7.9 mL) | 1.0 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~200 mL | Extraction |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying Agent |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 100 mL of anhydrous ethanol. Carefully add sodium metal flakes (2.30 g, 100 mmol) in small portions to control the exothermic reaction and hydrogen gas evolution. Stir until all the sodium has dissolved completely.[2]

-

Enolate Formation: Cool the resulting sodium ethoxide solution to 0 °C using an ice-water bath. To this cooled solution, add dimethyl malonate (13.21 g, 100 mmol) dropwise over approximately 10 minutes with vigorous stirring. The formation of the sodium enolate salt may cause the solution to become thick or form a precipitate.[2][8]

-

Stirring and Equilibration: After the addition is complete, maintain the reaction at 0 °C for an additional 15 minutes. Then, remove the ice bath and allow the mixture to slowly warm to room temperature, continuing to stir for 50 minutes to ensure complete enolate formation.[2]

-

Alkylation Reaction: Cool the enolate solution back down to 0 °C. Slowly add propargyl bromide (11.90 g, 100 mmol) dropwise over 20 minutes. Maintain the temperature at 0 °C throughout the addition to manage the exothermic SN2 reaction.

-

Reaction Completion: After the addition of propargyl bromide, keep the reaction at 0 °C for 30 minutes. Subsequently, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir overnight to proceed to completion.[2]

-

Aqueous Workup: After overnight stirring, remove the solvent (ethanol) using a rotary evaporator under reduced pressure. To the resulting residue, add distilled water (approx. 100 mL) to dissolve the sodium bromide byproduct.[2]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (2 x 100 mL). Combine the organic layers.[2][9]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate by rotary evaporation to remove the diethyl ether, yielding the crude product.[2]

-

Purification: The crude residue is purified by vacuum distillation.[2] Collect the fraction boiling at 93-95 °C at 7 mmHg.[2] Alternatively, purification can be achieved by silica gel column chromatography using an eluent system such as petroleum ether-ethyl acetate (10:1).[2] A typical yield for this procedure is around 60%.[2]

Pillar 3: Authoritative Grounding and Product Validation

Product Specifications

The identity and purity of the synthesized this compound should be confirmed by comparing its physical and spectral data with established values.

| Property | Value | Source |

| CAS Number | 95124-07-5 | [1] |

| Molecular Formula | C₈H₁₀O₄ | [1] |

| Molecular Weight | 170.16 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 93-95 °C / 7 mmHg | [2] |

| Density | 1.119 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.444 |

Trustworthiness: Potential Side Reactions and Mitigation

A robust protocol must account for potential side reactions.

-

Dialkylation: The most common side product is dimethyl dipropargylmalonate, formed if the mono-alkylated product is itself deprotonated and reacts with another equivalent of propargyl bromide.[5][10] This is minimized by using a strict 1:1 stoichiometry of the malonate enolate and the alkylating agent and by the slow, controlled addition of the propargyl bromide.

-

Claisen Condensation: Self-condensation of the malonate enolate with unreacted dimethyl malonate is a theoretical possibility but is kinetically disfavored compared to the SN2 reaction with the primary halide.[6] Maintaining a low temperature during additions further suppresses this pathway.

The final product's purity should be assessed using Gas Chromatography (GC), with a purity of ≥95% being a standard for high-quality material. Structural confirmation is typically achieved through spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[11]

Conclusion

The synthesis of this compound via the alkylation of dimethyl malonate is a reliable and well-documented procedure that exemplifies fundamental principles of organic chemistry. By carefully controlling reaction stoichiometry, temperature, and anhydrous conditions, researchers can consistently produce this valuable synthetic intermediate. The protocol described herein provides a trustworthy and validated pathway, empowering scientists in drug discovery and chemical development to access a key building block for creating novel and complex molecules.

References

-

Synthesis of (a) Diethyl 2-methyl-2-propargyl-malonate . PrepChem.com. [Link]

-

Draw the products of the following reactions: e. diethyl malonate... . Pearson+. [Link]

-

Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry . YouTube. [Link]

-

Synthesis of diethyl diethylmalonate . Sciencemadness.org. [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks . National Institutes of Health (NIH). [Link]

-

Choice of base for malonic ester synthesis . Chemistry Stack Exchange. [Link]

-

Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Dimethyl Dipropargylmalonate | C11H12O4 | CID 1546804 . PubChem - National Institutes of Health (NIH). [Link]

-

Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) . National Institutes of Health (NIH). [Link]

-

Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis . Frontiers. [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks . MDPI. [Link]

-

dimethyl malonate production - Europe . ecoQuery. [Link]

-

Malonic Ester Synthetic Strategies . Organic Chemistry Tutor. [Link]

-

Malonic ester synthesis . Wikipedia. [Link]

-

Alkylation of diethyl malonate (1) under microwave (MW) conditions . ResearchGate. [Link]

-

Propanedioic acid, [4-(Acetyloxy)-2-cyclohexen-1-yl]-, dimethyl ester, cis- . Organic Syntheses. [Link]

- Process for the C-alkylation of malonic esters using phase-transfer agents.

-

22.7: Alkylation of Enolate Ions . Chemistry LibreTexts. [Link]

-

Dimethyl malonate . Wikipedia. [Link]

-

SELECTIVE ALLYLATION AND PROPARGYLATION OF MOLES BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT . [Link]

- CN103724191A - Dimethyl malonate preparation method.

-

An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate . Der Pharma Chemica. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 95124-07-5 [m.chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. prepchem.com [prepchem.com]

- 10. Dimethyl Dipropargylmalonate | C11H12O4 | CID 1546804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(95124-07-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to Dimethyl (prop-2-yn-1-yl)malonate

Abstract: This guide provides a comprehensive technical overview of Dimethyl (prop-2-yn-1-yl)malonate, a versatile trifunctional reagent crucial in modern organic synthesis and drug discovery. We will dissect its formal nomenclature, explore its physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and survey its applications as a key building block for complex molecular architectures. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep, practical understanding of this compound.

Nomenclature and Structural Elucidation

The common name, Dimethyl propargylmalonate, effectively describes the molecule's constituent parts: a dimethyl ester of malonic acid substituted with a propargyl group. However, for unambiguous scientific communication, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is required.

The IUPAC name for this compound is dimethyl 2-(prop-2-yn-1-yl)propanedioate . Let's deconstruct this name:

-

propanedioate: This is the parent structure, indicating a three-carbon dicarboxylic acid ester (the salt/ester form of propanedioic or malonic acid).

-

dimethyl: This prefix specifies that both carboxylic acid groups are esterified with methyl groups.

-

2-(prop-2-yn-1-yl): This indicates a substituent is attached to the second carbon (the central carbon) of the propanedioate chain. The substituent is a "prop-2-yn-1-yl" group.

-

prop: A three-carbon chain.

-

-2-yn: A triple bond (alkyne) is located at the second carbon position.

-

-1-yl: The substituent attaches to the main chain via the first carbon.

-

This systematic name precisely describes the molecule's connectivity, which features a terminal alkyne and two ester functional groups, making it a valuable trifunctional building block in synthesis.[1]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe handling, storage, and effective use in reactions. The key properties of Dimethyl (prop-2-yn-1-yl)malonate are summarized below.

| Property | Value | Source |

| CAS Number | 95124-07-5 | [1][2][3] |

| Molecular Formula | C₈H₁₀O₄ | [1][3] |

| Molecular Weight | 170.16 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 93-95 °C at 7 mmHg | [1][2] |

| Density | 1.119 g/mL at 20 °C | [1][2] |

| Refractive Index (n20/D) | 1.444 | [1][2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][2] |

| Storage | Sealed in a dry environment at room temperature | [2] |

Synthesis and Mechanistic Pathway

The most common and efficient synthesis of Dimethyl (prop-2-yn-1-yl)malonate is achieved through the alkylation of dimethyl malonate, a classic example of the malonic ester synthesis.[4][5] This reaction leverages the acidity of the α-carbon of the malonate to form a nucleophilic enolate, which subsequently displaces a halide on an electrophilic partner.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism involving deprotonation followed by nucleophilic substitution (Sₙ2).

-

Enolate Formation: The α-protons on the central carbon of dimethyl malonate are acidic (pKa ≈ 13) due to the resonance stabilization of the resulting conjugate base by the two adjacent carbonyl groups. A strong base, such as sodium ethoxide or sodium hydride, is used to quantitatively deprotonate the dimethyl malonate, forming a resonance-stabilized enolate ion.[4][5] The choice of base is critical; sodium ethoxide, generated in situ from sodium metal and ethanol, is a common and cost-effective option.[2]

-

Sₙ2 Alkylation: The nucleophilic enolate attacks the electrophilic carbon of propargyl bromide (3-bromopropyne) in a classic Sₙ2 reaction.[6] This step forms the new carbon-carbon bond, yielding the desired product and a salt byproduct (e.g., sodium bromide).

The overall reaction is illustrated below:

Safety and Handling

Dimethyl (prop-2-yn-1-yl)malonate is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood. [1]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses (eyeshields), gloves, and a lab coat, is required. [1]* Storage: Store in a tightly sealed container in a dry, cool place away from ignition sources. [2]* Safety Statements: As per standard practice, avoid contact with skin and eyes and do not breathe vapor (S23, S24/25). [2]

Conclusion

Dimethyl 2-(prop-2-yn-1-yl)propanedioate is more than just a simple diester; it is a powerful and versatile tool for the modern synthetic chemist. Its straightforward synthesis via malonic ester alkylation, combined with the orthogonal reactivity of its alkyne and active methylene functionalities, provides access to a vast chemical space. From constructing complex carbocycles and heterocycles to its application in click chemistry for bioconjugation and materials science, this reagent is a cornerstone for innovation in both academic research and industrial drug development.

References

-

Synthesis of (a) Diethyl 2-methyl-2-propargyl-malonate. PrepChem.com. [Link]

-

Dimethyl malonate | C5H8O4 | CID 7943. PubChem - NIH. [Link]

-

Dimethyl malonate. Wikipedia. [Link]

-

Mastering Malonic Ester Synthesis: The Role of Dimethyl 2-Propylmalonate. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Dimethyl methylmalonate | C6H10O4 | CID 69104. PubChem - NIH. [Link]

-

DIMETHYL MALONATE. Sanjay Chemicals (India) Pvt. Ltd. [Link]

Sources

An In-Depth Technical Guide to Dimethyl Propargylmalonate: A Versatile Reagent for Advanced Synthesis

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Dimethyl propargylmalonate (CAS No. 95124-07-5) has emerged as a preeminent reagent, valued for the unique combination of three distinct functional groups within a compact framework: two methyl ester moieties, a reactive acidic methylene proton, and a terminal alkyne. This trifunctional nature provides chemists with a powerful and versatile tool for generating molecular diversity, particularly in the synthesis of carbocyclic and heterocyclic systems that form the core of many pharmaceutically active compounds. This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Compound Identification and Physicochemical Profile

Accurate identification and understanding of a reagent's physical properties are foundational to its successful application in experimental work. The following tables summarize the key identifiers and physicochemical data for this compound.

Table 1: Core Compound Identifiers

| Identifier | Value |

| IUPAC Name | Dimethyl 2-(prop-2-yn-1-yl)propanedioate |

| CAS Number | 95124-07-5 |

| Molecular Formula | C₈H₁₀O₄[1] |

| Molecular Weight | 170.16 g/mol [1] |

Table 2: Structural and Machine-Readable Identifiers

| Identifier Type | String |

| SMILES | COC(=O)C(CC#C)C(=O)OC |

| InChI | 1S/C8H10O4/c1-4-5-6(7(9)11-2)8(10)12-3/h1,6H,5H2,2-3H3 |

| InChIKey | PWQAXFWWMXTVFT-UHFFFAOYSA-N |

Table 3: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 93-95 °C / 7 mmHg | [2] |

| Density | 1.119 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.444 | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Storage | Sealed in dry, room temperature | [2] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is a classic example of malonic ester synthesis, a cornerstone of C-C bond formation. The reaction proceeds via the alkylation of a malonate enolate, a robust and high-yielding transformation.

Principle and Mechanism

The core of the synthesis relies on the notable acidity of the α-protons on dimethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing ester groups. A suitable base, such as sodium ethoxide, readily deprotonates this position to generate a resonance-stabilized enolate ion. This enolate is a potent carbon-based nucleophile that readily attacks an electrophilic substrate, in this case, propargyl bromide. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the enolate displaces the bromide ion, forming the new carbon-carbon bond and yielding the desired product. The choice of a strong, non-nucleophilic base and an aprotic or polar aprotic solvent is critical to favor the desired alkylation pathway and minimize side reactions.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and is designed to be self-validating by providing clear, sequential steps with justifications.[2]

Materials:

-

Sodium metal flakes

-

Anhydrous ethanol

-

Propargyl bromide (3-bromopropyne)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Distilled water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-neck round-bottom flask equipped with a condenser and an addition funnel under an inert atmosphere (N₂ or Ar), slowly add sodium metal flakes (2.30 g, 100 mmol) to anhydrous ethanol (100 mL) at room temperature.

-

Expert Insight: The reaction is highly exothermic and produces flammable hydrogen gas. The slow addition is crucial for safety and temperature control.

-

-

Formation of the Malonate Enolate: Once all the sodium has reacted and the solution has cooled to 0 °C in an ice bath, add dimethyl malonate (16.0 g, 100 mmol) dropwise via the addition funnel over 10-15 minutes, maintaining the internal temperature below 5 °C.

-

Enolate Maturation: After the addition is complete, allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and continue stirring for 50-60 minutes to ensure complete enolate formation.

-

Alkylation: Cool the resulting enolate solution back to 0 °C and slowly add propargyl bromide (11.9 g, 100 mmol) dropwise over 20 minutes.

-

Expert Insight: This step is also exothermic. Maintaining a low temperature minimizes potential side reactions, such as dialkylation or elimination.

-

-

Reaction Completion: After the addition, stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and stir overnight to drive the reaction to completion.

-

Solvent Removal and Workup: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add distilled water (50 mL) to dissolve the sodium bromide byproduct.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (2 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude residue by vacuum distillation (93-95 °C at 7 mmHg) or silica gel column chromatography to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its ability to participate in a wide array of chemical transformations, making it a valuable precursor for complex molecules.

[3+2] Annulation for Cyclopentane Synthesis

A significant application of this reagent is its participation in [3+2] annulation reactions. When treated with various nitroalkenes in the presence of a base like Triton B, it serves as a three-carbon component to stereoselectively form functionalized nitromethylenecyclopentanes. This reaction is a powerful method for constructing five-membered rings, a common motif in natural products and pharmaceutical agents.

Caption: Logical flow of the [3+2] annulation reaction.

Precursor for "Click BOX" Ligands

The terminal alkyne group is perfectly suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click chemistry" reaction. This compound is first converted to propargylmalonamide intermediates. These intermediates can then be "clicked" with azide-containing molecules to form triazole rings, which are subsequently used to construct complex bis(oxazoline) "BOX" ligands. These chiral ligands are instrumental in asymmetric catalysis, a field vital for producing enantiomerically pure drugs.

Synthesis of Cyclopentene Derivatives

In combination with various α,β-unsaturated ketones, this compound is used in cascade reactions catalyzed by a combination of organocatalysts and transition metals.[5] These reactions lead to the formation of densely functionalized cyclopentene derivatives, providing rapid access to complex scaffolds for drug screening libraries.

Significance in Drug Development

The ability to efficiently generate complex and diverse molecular scaffolds is the cornerstone of modern drug discovery.[6] this compound serves as an ideal starting point for this endeavor.

-

Scaffold Generation: The annulation and cascade reactions described above provide access to novel carbocyclic systems that can be further elaborated to mimic natural product cores or to fit into the binding pockets of therapeutic targets.

-

Click Chemistry Handle: The propargyl group provides a reliable chemical handle for late-stage functionalization via click chemistry. This allows for the rapid synthesis of compound libraries where a core scaffold is decorated with various peripheral groups to explore structure-activity relationships (SAR).

-

Metabolic Stability: While not inherent to the reagent itself, the malonate ester can be used to introduce gem-dimethyl groups in subsequent steps, a common strategy in medicinal chemistry to block metabolic oxidation and improve a drug candidate's pharmacokinetic profile.[7]

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety.

Table 4: Safety and Handling Information

| Parameter | Value | Source |

| Storage Class Code | 10 - Combustible liquids | |

| WGK (Water Hazard Class) | WGK 3 - Severely hazardous to water | [2] |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, lab coat | |

| Safety Statements | Avoid breathing vapors and contact with skin and eyes. | [2] |

This compound should be handled in a well-ventilated fume hood. As a combustible liquid, it should be stored away from ignition sources. Due to its high water hazard class, care must be taken to prevent its release into the environment.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its trifunctional character—combining the reactivity of a malonic ester with the versatility of a terminal alkyne—provides an efficient and reliable platform for synthesizing a diverse range of complex organic molecules. For researchers in drug discovery and materials science, mastering the application of this reagent opens a direct path to novel cyclopentanes, advanced ligand systems, and modular compound libraries, solidifying its role as an indispensable component of the modern synthetic chemist's toolbox.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1546804, Dimethyl Dipropargylmalonate." PubChem, [Link]. Accessed Jan. 7, 2026.

-

PrepChem. "Synthesis of (a) Diethyl 2-methyl-2-propargyl-malonate." PrepChem.com, [Link]. Accessed Jan. 7, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7943, Dimethyl malonate." PubChem, [Link]. Accessed Jan. 7, 2026.

-

ChemSynthesis. "dimethyl 2-(1,1-dimethyl-2-propenyl)malonate." ChemSynthesis, [Link]. Accessed Jan. 7, 2026.

-

Wikipedia. "Dimethyl malonate." Wikipedia, [Link]. Accessed Jan. 7, 2026.

-

Shanghai Talent Chemical Co.,Ltd. "What pharmaceutical products can be synthesized using Dimethyl malonate?" Shanghai Talent Chemical Co.,Ltd. Blog, [Link]. Accessed Jan. 7, 2026.

-

Ganesan, A., et al. "An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications." MDPI, [Link]. Accessed Jan. 7, 2026.

-

Wang, Y., et al. "Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability." ScienceOpen, [Link]. Accessed Jan. 7, 2026.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 95124-07-5 [m.chemicalbook.com]

- 3. Dimethyl malonate | C5H8O4 | CID 7943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 5. This compound = 95.0 GC 95124-07-5 [sigmaaldrich.com]

- 6. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications [mdpi.com]

- 7. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]

An In-depth Technical Guide to the Physical Properties of Dimethyl Propargylmalonate

Foreword: Unveiling a Versatile Building Block

Dimethyl propargylmalonate (CAS No. 95124-07-5) is a valuable trifunctional reagent that has garnered significant interest within the realms of synthetic organic chemistry and drug discovery.[1][2][3] Its unique molecular architecture, featuring a terminal alkyne, a reactive methylene group, and two ester functionalities, offers a versatile platform for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, alongside a detailed, field-proven protocol for its synthesis and characterization. The information presented herein is intended to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this reagent in their synthetic endeavors.

Molecular Structure and Key Physicochemical Properties

The structural attributes of this compound are central to its reactivity and utility. The presence of the propargyl group provides a handle for a variety of chemical transformations, including click chemistry, metal-catalyzed couplings, and addition reactions.[4] The acidic proton on the α-carbon, flanked by two electron-withdrawing ester groups, is readily abstracted, facilitating a wide range of alkylation and condensation reactions.

Caption: Molecular Structure of Dimethyl 2-(prop-2-yn-1-yl)malonate.

A summary of the key physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 95124-07-5 | [1][2][3] |

| Molecular Formula | C₈H₁₀O₄ | [1][2][3] |

| Molecular Weight | 170.16 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 93-95 °C at 7 mmHg | [1][5][6] |

| Density | 1.119 g/mL at 20 °C | [1][5][6] |

| Refractive Index (n²⁰/D) | 1.444 | [1][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][6][7] |

| Solubility | Miscible with alcohol and ether. | |

| Storage | Store at room temperature in a dry, sealed container. | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the alkylation of dimethyl malonate with propargyl bromide. This procedure is a classic example of a malonic ester synthesis, a robust and reliable method for the formation of carbon-carbon bonds. The causality behind the experimental choices is rooted in fundamental organic chemistry principles.

Experimental Rationale

The reaction proceeds via the deprotonation of dimethyl malonate by a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction. Sodium ethoxide, generated in situ from sodium metal and ethanol, is a commonly employed base due to its sufficient strength to deprotonate the malonate and its compatibility with the reaction solvent. The choice of anhydrous ethanol is critical to prevent quenching of the enolate by water. The reaction temperature is initially kept low (0 °C) during the deprotonation and addition of the alkylating agent to control the exothermicity of the reaction and minimize side reactions. The subsequent warming to room temperature allows the reaction to proceed to completion.

Step-by-Step Synthesis Workflow

Sources

- 1. This compound CAS#: 95124-07-5 [m.chemicalbook.com]

- 2. This compound 95% | CAS: 95124-07-5 | AChemBlock [achemblock.com]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 실험실 소모품 - 공식 시약 벤더 e브릭몰 [ebricmall.com]

- 6. 炔丙基丙二酸二甲酯 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound = 95.0 GC 95124-07-5 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Stability and Storage of Dimethyl Propargylmalonate

Introduction to Dimethyl Propargylmalonate

This compound (DMPM) is a versatile reagent in modern organic synthesis, valued for its unique trifunctional structure. It incorporates a reactive terminal alkyne (propargyl group), an acidic α-proton characteristic of malonic esters, and two ester functionalities. This combination makes it a powerful building block for synthesizing complex molecular architectures, including cyclopentene derivatives, nitro methylenecyclopentanes, and intermediates for "click BOX" ligands.[1][2] Given its utility in multi-step syntheses and drug discovery, ensuring the chemical integrity and purity of DMPM is paramount. This guide provides an in-depth analysis of the factors governing its stability and outlines field-proven protocols for its optimal storage and handling.

Physicochemical Profile

A clear understanding of a reagent's physical properties is the foundation for its proper handling and storage. The key properties of this compound are summarized below.

| Property | Value | References |

| CAS Number | 95124-07-5 | [1][3] |

| Molecular Formula | C₈H₁₀O₄ | [3] |

| Molecular Weight | 170.16 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 93-95 °C at 7 mmHg | [1][2] |

| Density | 1.119 g/mL at 20 °C | [1][2] |

| Refractive Index | n20/D 1.444 | [1][2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Storage Class | 10 - Combustible liquids |

Core Principles of Chemical Stability

The stability of DMPM is dictated by the intrinsic reactivity of its three primary functional components. Understanding these allows for a predictive, rather than prescriptive, approach to its storage.

The Malonate System: Acidity and Base Sensitivity

The central carbon atom of the malonate moiety is flanked by two electron-withdrawing ester groups, rendering the attached protons (α-protons) significantly acidic (predicted pKa ≈ 11.75).[1] This acidity is the basis for its utility in the malonic ester synthesis, where a base is used to form a nucleophilic carbanion.[4] However, this same property makes DMPM highly susceptible to degradation in the presence of even trace amounts of base during storage. Inadvertent deprotonation can initiate side-reactions, such as self-condensation or reaction with atmospheric CO₂, compromising purity. Therefore, avoiding contact with basic materials is critical.[5]

The Propargyl Moiety: A Hub of Reactivity

The terminal alkyne of the propargyl group is the cornerstone of DMPM's utility in modern synthetic reactions like copper-catalyzed "click" chemistry.[6][7] While this group is generally stable, terminal alkynes can be sensitive. They can be susceptible to oligomerization or decomposition, particularly in the presence of certain transition metal impurities, heat, or light. The propargyl group's high reactivity underscores the need for storage in a clean, controlled environment free from catalytic contaminants.

Ester Functionalities: Susceptibility to Hydrolysis

Like all esters, the two methyl ester groups in DMPM are vulnerable to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid and methanol. This process is catalyzed by both acids and bases and requires the presence of water. The recommendation from suppliers to keep the compound "Sealed in dry" conditions is a direct countermeasure to mitigate this degradation pathway.[1][8] The presence of moisture can slowly decrease the assay of the material over time, leading to inconsistencies in experimental outcomes.

Potential Degradation Pathways

The chemical structure of DMPM contains several points of reactivity that can become degradation pathways if not stored correctly. The diagram below illustrates these vulnerabilities.

Caption: Key reactive sites on DMPM and their corresponding degradation triggers.

Recommended Storage and Handling Protocols

To preserve the integrity of this compound from receipt to use, a systematic approach to storage and handling is essential.

Long-Term Storage Conditions

While many suppliers recommend storage at room temperature, optimal long-term stability (>12 months) is achieved under more controlled conditions.[1][8]

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of potential slow decomposition reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen, mitigating hydrolysis and potential oxidation. |

| Light | Amber vial or in the dark | Protects against potential light-induced degradation or polymerization of the alkyne group.[9] |

| Container | Tightly sealed, clean glass bottle | Prevents contamination and moisture ingress.[5] Use of a PTFE-lined cap is advised. |

Protocol for Handling and Aliquoting

To maintain the purity of the bulk supply, it is critical to handle the reagent in a manner that avoids introducing contaminants.

-

Equilibration: Before opening, allow the refrigerated container to warm to ambient temperature completely. This prevents condensation of atmospheric moisture onto the cold liquid.

-

Inert Atmosphere: Perform all transfers under a gentle stream of dry inert gas (argon or nitrogen) using a Schlenk line or in a glovebox.

-

Use Clean Glassware: Ensure syringes, needles, and receiving vials are oven-dried and cooled under an inert atmosphere before use.

-

Aliquoting: For frequent use, it is best practice to aliquot the bulk quantity into smaller, single-use vials. This minimizes the number of times the primary container is opened.

-

Resealing and Storage: After transfer, flush the headspace of the primary container with inert gas, seal tightly, and return to refrigerated storage promptly.

Incompatible Materials

Based on the chemical nature of the malonate and ester groups, DMPM should be stored away from the following substances:

-

Strong Bases: (e.g., hydroxides, alkoxides)[5]

-

Strong Acids: (e.g., mineral acids)[5]

-

Strong Oxidizing Agents [10]

-

Strong Reducing Agents [5]

Workflow for Quality Assessment

A self-validating system requires periodic verification of reagent purity. This workflow ensures that the DMPM used in experiments meets the required quality standards.

Initial Quality Control (Upon Receipt)

-

Visual Inspection: Check for a colorless to light yellow appearance.[1] Any significant darkening or presence of solids may indicate degradation.

-

Documentation Review: Compare the Certificate of Analysis (CoA) with the supplier's specifications (typically ≥95% purity by GC).

-

Baseline Analysis (Optional but Recommended): Obtain a baseline ¹H NMR or GC-MS spectrum. This serves as a reference for all future stability checks. The spectrum should be clean, showing the characteristic peaks for the propargyl, methine, and methoxy protons.

Protocol for Periodic Stability Monitoring

For containers stored longer than 6-12 months, a periodic purity check is advisable.

-

Sample Extraction: Using the inert atmosphere handling protocol (Section 5.2), carefully extract a small sample (~5-10 µL).

-

Analytical Method: Re-run the initial analytical test (¹H NMR or GC-MS).

-

Data Comparison: Compare the new spectrum to the baseline. Look for:

-

A decrease in the area of the primary DMPM peaks.

-

The appearance of new peaks, which could indicate hydrolysis products (e.g., broadened acid peaks) or polymerization byproducts.

-

-

Decision: If purity has dropped below an acceptable threshold for the intended application, the reagent should be discarded or repurified by vacuum distillation.[1]

Caption: Decision workflow for handling, storage, and quality control of DMPM.

Conclusion